3,5-Dibromo-4-nitropyridine-n-oxide
Overview
Description
3,5-Dibromo-4-nitropyridine-n-oxide: is an organic compound with the molecular formula C5H2Br2N2O3 . It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 3 and 5, a nitro group at position 4, and an N-oxide functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitropyridine-n-oxide typically involves the bromination of 4-nitropyridine-N-oxide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-nitropyridine-n-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: Amino derivatives of pyridine.
Oxidation Reactions: Higher oxidation state derivatives of pyridine.
Scientific Research Applications
3,5-Dibromo-4-nitropyridine-n-oxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-nitropyridine-n-oxide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
3,5-Dimethyl-4-nitropyridine-N-oxide: Similar structure but with methyl groups instead of bromine atoms.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains similar bromine and nitro groups but with a different core structure
Uniqueness: 3,5-Dibromo-4-nitropyridine-n-oxide is unique due to the presence of both bromine and nitro groups on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPIOSXHEAIODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382799 | |
Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-09-0 | |
Record name | Pyridine, 3,5-dibromo-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62516-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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